N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide
Description
N-Phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is a synthetic acetamide derivative featuring a sulfonyl group attached to a 1-propyl-substituted indole ring at position 3, linked to an N-phenylacetamide backbone.
Properties
IUPAC Name |
N-phenyl-2-(1-propylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-12-21-13-18(16-10-6-7-11-17(16)21)25(23,24)14-19(22)20-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTELFZLAVJHPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via Sodamide-Mediated Reaction
Indole reacts with 1-bromopropane in the presence of sodamide (NaNH₂) in diethylaniline at elevated temperatures (180–220°C). This method, adapted from the synthesis of 2-butyl-5-methylindole, proceeds via deprotonation of indole’s NH group, followed by nucleophilic substitution:
Reaction Conditions
Alternative Alkylation Strategies
Grignard reagents (e.g., propylmagnesium bromide) may facilitate N-alkylation under milder conditions (0–25°C) in tetrahydrofuran (THF). However, competing C-alkylation at the indole’s 3-position necessitates careful stoichiometric control.
Sulfonation at the Indole 3-Position
Direct sulfonation of 1-propyl-1H-indole introduces the sulfonyl group at the electronically active 3-position. Two primary approaches are documented:
Chlorosulfonic Acid-Mediated Sulfonation
Treatment of 1-propyl-1H-indole with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C produces 1-propyl-1H-indole-3-sulfonic acid. The reaction exploits indole’s inherent electrophilic substitution reactivity:
Reaction Conditions
- Sulfonating Agent : Chlorosulfonic acid (1.2–1.5 equivalents)
- Solvent : 1,2-Dichloroethane
- Temperature : 0–5°C, 2–4 hours
- Workup : Quenching with ice water followed by neutralization with NaHCO₃
Sodium Sulfite-Formaldehyde Sulfomethylation
An alternative pathway involves sulfomethylation using formaldehyde and sodium sulfite under reflux. This method yields sodium 1-propyl-1H-indole-3-methanesulfonate, which is subsequently oxidized:
Reaction Conditions
- Reagents : Formaldehyde (2.0 equiv), Na₂SO₃ (1.5 equiv)
- Solvent : Water
- Temperature : Reflux (100°C), 12–24 hours
- Oxidation : Alkali metal periodate (e.g., NaIO₄) in aqueous ethanol
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅):
Reaction Conditions
- Chlorinating Agent : PCl₅ (1.5–2.0 equiv)
- Solvent : Diethyl ether or dichloromethane
- Temperature : 0–5°C, 1–2 hours
- Isolation : Filtration and solvent evaporation
Coupling with 2-Amino-N-Phenylacetamide
The final step involves nucleophilic acyl substitution between 1-propyl-1H-indole-3-sulfonyl chloride and 2-amino-N-phenylacetamide.
Amine Preparation: Synthesis of 2-Amino-N-Phenylacetamide
2-Amino-N-phenylacetamide is synthesized via:
Sulfonamide Bond Formation
The sulfonyl chloride reacts with 2-amino-N-phenylacetamide in the presence of a base (e.g., pyridine):
Reaction Conditions
- Base : Pyridine (2.0 equiv)
- Solvent : Acetone or THF
- Temperature : 0–25°C, 4–6 hours
- Workup : Precipitation with ice water, recrystallization from ethanol
Comparative Analysis of Synthetic Routes
| Step | Method A (Chlorosulfonic Acid) | Method B (Sulfomethylation) |
|---|---|---|
| Sulfonation Yield | 70–80% (estimated) | 50–60% (estimated) |
| Reagent Cost | High (ClSO₃H) | Moderate (Na₂SO₃, HCHO) |
| Byproducts | Minimal | Formaldehyde adducts |
| Scalability | Suitable for industrial scale | Limited by oxidation step |
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) serves as an electrophilic site for nucleophilic attack. Key reactions include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Research Findings |
|---|---|---|---|
| Amine substitution | Primary/secondary amines in polar aprotic solvents (e.g., DMF) | Sulfonamide derivatives with modified N-aryl groups | Higher yields observed with electron-deficient amines due to enhanced nucleophilicity. |
| Alkoxylation | Alcohols with base (e.g., K₂CO₃) | Sulfonate esters | Reaction efficiency depends on alcohol steric hindrance; methanol shows >80% conversion. |
Electrophilic Substitution on the Indole Ring
The indole moiety undergoes electrophilic aromatic substitution (EAS), primarily at the C-5 position due to electronic directing effects:
Hydrolysis of the Acetamide Group
The acetamide linkage undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products/Outcomes | Research Findings |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Sulfonic acid + aniline derivatives | Complete conversion achieved after 12 hours. |
| Basic hydrolysis | NaOH (2M), 60°C | Sodium sulfonate + phenylamine | Faster kinetics in basic media (4–6 hours). |
Oxidation and Reduction Reactions
Controlled redox reactions modify the indole and sulfonyl groups:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Research Findings |
|---|---|---|---|
| Indole oxidation | KMnO₄ in acidic medium | Indole-2,3-dione (isatin derivative) | Over-oxidation observed at elevated temperatures; optimal at 25°C. |
| Sulfonyl reduction | LiAlH₄ in THF | Thiol (-SH) intermediate | Requires anhydrous conditions; 70% yield reported. |
Cross-Coupling Reactions
The aryl groups participate in transition-metal-catalyzed couplings:
Functionalization via Radical Intermediates
Recent studies highlight radical-based modifications:
Key Synthetic and Mechanistic Insights
-
Temperature Sensitivity : Hydrolysis and oxidation reactions require strict thermal control to avoid side products.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.
-
Biological Relevance : Derivatives produced via these reactions exhibit modulated bioactivity, including kinase inhibition and anticancer potential, as seen in structurally related sulfonamides .
Scientific Research Applications
Antitumor Activity
One of the most prominent applications of N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide lies in its antitumor properties . Research has demonstrated that derivatives of indole-based compounds exhibit marked antitumor activity against various solid tumors, including colon and lung cancers. The compound's mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study: Efficacy Against Human Tumor Cell Lines
A study evaluated the cytotoxic effects of this compound on several human tumor cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma). The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against these cancer types. The compound was shown to synergistically enhance the effects of standard chemotherapeutics like cisplatin and doxorubicin, improving overall therapeutic outcomes .
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Tyrosine Kinase Inhibition | Blocks signaling pathways that promote tumor growth |
| Apoptosis Induction | Activates pro-apoptotic proteins |
| Cell Cycle Arrest | Prevents cancer cells from dividing |
Pharmacokinetics and Administration
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound can be administered via oral or intravenous routes, with dosages ranging from 0.01 mg to 500 mg/kg body weight daily, adjusted according to patient response .
Potential for Combination Therapy
The compound shows promise as part of combination therapy regimens. When used alongside established chemotherapeutic agents, it can enhance efficacy while potentially reducing side effects associated with higher doses of traditional drugs. This approach is particularly relevant for patients with advanced or refractory cancers.
Future Directions in Research
Ongoing research aims to further elucidate the full spectrum of biological activities associated with this compound. Areas of interest include:
- Target Identification : Understanding the specific molecular targets that mediate its effects.
- Toxicology Studies : Assessing the safety profile in preclinical models to establish a therapeutic window.
Table 2: Future Research Focus Areas
| Research Area | Description |
|---|---|
| Target Identification | Discovering specific molecular targets |
| Toxicology Studies | Evaluating safety and side effects |
| Formulation Development | Creating effective delivery systems |
Mechanism of Action
The mechanism of action of N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key Observations:
- Indole Position and Substitution: The target compound’s 1-propylindole-3-sulfonyl group distinguishes it from analogs like AG-09/3 (piperazine ring) and quinazoline derivatives (triazole-quinazoline).
- Chirality : The (S)-configured phenylethyl group in (S)-(-)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide highlights how stereochemistry can influence biological utility (e.g., as alkaloid precursors) .
- Functional Groups: Sulfamoyl () and phenylamino () substituents demonstrate how electronic properties (e.g., electron-withdrawing sulfonyl vs. electron-donating amino) modulate activity toward specific targets (FPR2 vs. FVIIa).
Pharmacological and Physicochemical Properties
- Receptor Specificity : AG-09/3 and AG-09/4’s FPR2 agonism suggests that the target compound’s indole-sulfonyl group may interact with similar G-protein-coupled receptors, albeit modulated by the propyl chain’s lipophilicity .
- Anticoagulant vs. Cytotoxic Activity: N-Phenyl-2-(phenyl-amino)acetamide derivatives () target FVIIa, whereas quinazoline-triazole analogs () show cytotoxicity, underscoring how minor structural changes redirect therapeutic applications.
- Solubility and Bioavailability : The dipropylsulfamoyl group in ’s analog likely increases water solubility compared to the target compound’s propylindole-sulfonyl group, which may enhance membrane permeability .
Crystallographic and Conformational Insights
- Torsion Angles : N-Phenyl-2-(phenylsulfanyl)acetamide exhibits a Cphenyl—S—C—Ccarbonyl torsion angle of ~80°, influencing molecular packing and stability . The target compound’s sulfonyl group may adopt a different conformation due to stronger dipole interactions.
- Hydrogen Bonding : Indole NH and sulfonyl O atoms in the target compound could form intermolecular H-bonds, as seen in similar acetamide derivatives .
Biological Activity
N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide is a sulfonamide derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates an indole structure, which is well-known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The indole moiety is linked via a sulfonyl group to an acetamide, which enhances its reactivity and interaction with biological targets. The presence of the phenyl group and the propyl substituent on the indole ring further influences its lipophilicity and overall biological profile.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Indole structure linked to a sulfonamide; potential for diverse biological interactions |
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The indole moiety can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth through interference with folate synthesis.
Anticancer Properties
Research has indicated that compounds containing indole and sulfonamide functionalities exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as suggested by studies on related indole derivatives that act as agonists at cannabinoid receptors, leading to reduced inflammation without psychoactive effects .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against strains like MRSA, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Indole Derivatives in Cancer Therapy :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide, considering steric and electronic factors?
- Methodology : A two-step synthesis involving sulfonylation of the indole ring followed by coupling with phenylacetamide derivatives is commonly employed. For example, sulfonation at the indole C3 position can be achieved using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Subsequent coupling with N-phenylacetamide derivatives may require refluxing in anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis. Steric hindrance from the propyl group at the indole N1 position necessitates prolonged reaction times or elevated temperatures (80–100°C) .
Q. How can FT-IR and NMR spectroscopy be optimized to confirm the structural integrity of this compound?
- Methodology :
- FT-IR : Focus on characteristic peaks for sulfonyl (S=O, 1150–1350 cm⁻¹) and acetamide (C=O, 1650–1700 cm⁻¹) groups. Compare experimental data with theoretical spectra generated via density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to resolve ambiguities in vibrational assignments .
- NMR : Use - and -NMR to identify indole protons (δ 7.0–8.0 ppm), sulfonyl-linked methylene protons (δ 3.5–4.5 ppm), and the phenylacetamide moiety. Assign shifts using 2D techniques (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How do thermodynamic parameters (e.g., entropy, heat capacity) for this compound vary with temperature, and what molecular insights can be derived?
- Methodology : Compute thermodynamic properties (Cp, S, ΔH) using DFT at varying temperatures (100–1000 K). Experimental validation via differential scanning calorimetry (DSC) can reveal discrepancies between theoretical and observed trends. For instance, entropy (S) increases with temperature due to enhanced vibrational modes, while heat capacity (Cp) plateaus at higher temperatures as molecular motions saturate .
Q. What computational approaches are effective in resolving contradictions between experimental and theoretical spectroscopic data?
- Methodology :
- Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) via DFT to predict reactive sites. Compare with experimental UV-Vis spectra to validate electronic transitions .
- HOMO-LUMO Analysis : Use molecular orbital energy gaps to explain charge-transfer interactions. For example, a narrow HOMO-LUMO gap (4–5 eV) correlates with visible-range absorbance, which can be cross-checked with experimental λmax values .
Q. How can crystallographic studies clarify conformational ambiguities in the sulfonylacetamide moiety?
- Methodology : Perform single-crystal X-ray diffraction to determine torsion angles (e.g., C3–S–C–N) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For instance, in related N-substituted acetamides, centrosymmetric head-to-tail packing via H-bonding stabilizes the lattice .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in thermodynamic data between computational models and experimental measurements?
- Methodology :
- Error Source Identification : Check basis set adequacy (e.g., 6-311++G(d,p) vs. smaller sets) and solvent effects in DFT calculations.
- Experimental Calibration : Use high-purity samples and controlled heating rates (e.g., 10 K/min in DSC) to minimize thermal lag. Reconcile entropy values by accounting for anharmonic vibrations neglected in DFT .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Asymmetric Catalysis : Employ Pd-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to induce stereoselectivity at the acetamide nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
